molecular formula C7H5BrN2S B13940922 7-Bromobenzo[d]thiazol-4-amine

7-Bromobenzo[d]thiazol-4-amine

Cat. No.: B13940922
M. Wt: 229.10 g/mol
InChI Key: RLKFHLQHYBZNGH-UHFFFAOYSA-N
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Description

7-Bromo-4-benzothiazolamine is a heterocyclic compound that features a benzene ring fused with a thiazole ring, with a bromine atom at the 7th position and an amine group at the 4th position. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-benzothiazolamine typically involves the bromination of 4-benzothiazolamine. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzothiazole ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 7-Bromo-4-benzothiazolamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination reaction but optimized for large-scale production with considerations for safety, cost, and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-benzothiazolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzothiazoles .

Scientific Research Applications

7-Bromo-4-benzothiazolamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Bromo-4-benzothiazolamine exerts its effects involves interactions with various molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-4-benzothiazolamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

7-bromo-1,3-benzothiazol-4-amine

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H,9H2

InChI Key

RLKFHLQHYBZNGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1N)N=CS2)Br

Origin of Product

United States

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